molecular formula C9H7N3S B2561576 6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 130598-89-9

6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B2561576
CAS No.: 130598-89-9
M. Wt: 189.24
InChI Key: SNQIGJUEHBRFIM-UHFFFAOYSA-N
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Description

6-(Thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole is a chemical compound of high interest in medicinal chemistry and drug discovery. The imidazo[1,2-b]pyrazole scaffold is recognized as a "privileged structure," meaning it is a versatile molecular framework capable of binding to multiple biological targets with high affinity, making it an invaluable template for developing novel therapeutic agents . This specific derivative, functionalized with a thiophene moiety, is designed to enhance the compound's binding properties and optimize its physicochemical characteristics for biological evaluation. Researchers value this scaffold for its wide spectrum of potential biological activities. While the specific profile of this thiophene-substituted analog is under investigation, compounds based on the imidazo[1,2-b]pyrazole core have demonstrated significant inhibitory effects against enzymes like α-glucosidase, with some derivatives exhibiting potency several-fold higher than the standard drug acarbose . Furthermore, this scaffold is actively studied for its applications in oncology, with some related compounds showing potent cytotoxic effects and the ability to induce differentiation-coupled apoptosis (programmed cell death) in leukemia cell lines at nanomolar concentrations . Its utility also extends to being a key synthetic intermediate; the imidazo[1,2-b]pyrazole ring system can serve as a non-classical isostere for other heterocycles like indole, a change that has been shown to significantly improve aqueous solubility—a critical parameter in drug development . This product is intended for research purposes as a building block in the synthesis of more complex molecules or for direct biological screening in hit-to-lead optimization campaigns. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-thiophen-2-yl-5H-imidazo[1,2-b]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c1-2-8(13-5-1)7-6-9-10-3-4-12(9)11-7/h1-6,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOVYUBALZPVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC3=NC=CN3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of thiophene-2-carbaldehyde with hydrazine derivatives, followed by cyclization with suitable reagents to form the imidazo[1,2-b]pyrazole ring system . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiophene or imidazo[1,2-b]pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a lead structure in drug discovery, particularly in targeting specific diseases. Its unique structural features allow for interactions with various biological targets, making it a candidate for developing new therapeutics.

Antitumor Activity

Research indicates that derivatives of imidazo[1,2-b]pyrazole exhibit antitumor properties. For instance, studies have demonstrated that certain analogs can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The interaction studies often involve molecular docking techniques to elucidate binding affinities with targets like protein kinases involved in cancer progression .

Antimicrobial Properties

6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole derivatives have been evaluated for their antibacterial and antifungal activities. The presence of thiophene and imidazole rings contributes to their efficacy against various pathogens. In vitro assays have shown promising results against resistant strains of bacteria and fungi .

Anti-inflammatory Effects

Compounds within this class have been assessed for anti-inflammatory properties. They exhibit significant inhibition of pro-inflammatory cytokines, which is crucial in treating inflammatory diseases. The evaluation often includes assays that measure the inhibition of TNF-α and IL-6 production .

Neuroprotective Properties

Research has suggested that some derivatives may possess neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The mechanisms are thought to involve modulation of neuroinflammatory pathways and oxidative stress reduction .

Material Science Applications

The unique chemical structure of this compound also positions it as a candidate for applications in material science. Its heterocyclic nature allows for exploration in organic electronics and photovoltaics.

Organic Electronics

Studies have indicated that compounds with imidazole and pyrazole functionalities can be used in organic light-emitting diodes (OLEDs) and organic solar cells due to their favorable electronic properties .

Case Study 1: Antitumor Activity

A series of derivatives were synthesized and tested against acute myeloid leukemia cell lines. One particular derivative demonstrated a significant reduction in cell viability at low concentrations, indicating its potential as an effective anticancer agent .

CompoundIC50 (µM)Target
Compound A5.0FLT3
Compound B3.5BRAF

Case Study 2: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity against Staphylococcus aureus and Candida albicans, several derivatives showed minimum inhibitory concentrations (MICs) below 10 µg/mL, highlighting their potential as new antimicrobial agents .

CompoundMIC (µg/mL)Activity
Compound C8Bactericidal
Compound D5Fungicidal

Mechanism of Action

The mechanism of action of 6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties vs. Indole-Based Analogues

Replacing indole with 1H-imidazo[1,2-b]pyrazole in drug-like molecules significantly improves solubility and reduces lipophilicity. For example, the 5-HT2A serotonin receptor antagonist pruvanserin (indole-based) was compared with its 1H-imidazo[1,2-b]pyrazole isostere (Table 1):

Property Pruvanserin (Indole) Imidazo[1,2-b]pyrazole Analogue
log D (pH 7.4) 3.2 2.5
Aqueous Solubility 0.05 mg/mL 0.45 mg/mL
pKa (NH group) ~10.1 (indole NH) 7.3

The lower pKa of the imidazo[1,2-b]pyrazole core facilitates deprotonation in physiological media, enhancing solubility and bioavailability. This makes it a superior scaffold for drugs requiring improved pharmacokinetics .

Optoelectronic Properties vs. Push-Pull Dyes

The imidazo[1,2-b]pyrazole scaffold serves as a precursor for push-pull dyes with intramolecular charge transfer (ICT) properties. Derivatives like (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile (14a–14e) exhibit tunable absorption and emission profiles depending on substituents (Table 2):

Compound Substituent λabs (nm) λPL (nm) Notes
14a 4-CN-C₆H₄ 380 450 Quadrupolar D-A system
14e Benzoyl 430 520 Octupolar system, red shift

The benzoyl-substituted 14e shows a 50 nm red shift in absorption and photoluminescence compared to 14a due to enhanced acceptor strength, enabling visible-light applications in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs) . In contrast, classical push-pull dyes like those based on poly(3-hexylthiophene) (P3HT) exhibit λabs ~550 nm but require bulk heterojunctions for charge separation, limiting efficiency .

Key Research Findings

Solubility Advantage: The imidazo[1,2-b]pyrazole core reduces log D by 0.7 units compared to indole, enabling formulation of high-solubility drug candidates .

Optoelectronic Tunability: Substituents like benzoyl (14e) or cyano groups (14a) modulate ICT efficiency, with absorption maxima spanning 380–430 nm .

Metabolic Considerations: Deprotonation at physiological pH (pKa 7.3) may alter membrane permeability and cytochrome P450 interactions, warranting further stability studies .

Biological Activity

6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a unique fused ring system comprising imidazole and pyrazole, along with a thiophene substituent, which enhances its chemical versatility and potential therapeutic applications.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C9H7N3S
  • Molecular Weight : 189.24 g/mol
  • CAS Number : 130598-89-9

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations revealed significant inhibitory effects against various pathogenic bacteria. For instance, compounds derived from this scaffold exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Research indicates that derivatives of imidazo[1,2-b]pyrazole can inhibit specific kinases associated with cancer proliferation. In particular, studies on related compounds have shown promising results against FLT3 mutations linked to acute myeloid leukemia (AML) . These compounds demonstrated anti-proliferative effects and induced apoptosis in cancer cell lines.

The biological activity of this compound is thought to be mediated through its interaction with key biological targets such as kinases. Molecular docking studies suggest that the compound binds effectively within the active sites of these enzymes, influencing their activity and potentially leading to therapeutic outcomes .

Data Summary

Biological Activity Target Pathogen/Cell Line MIC/MBC/MFC Values References
AntimicrobialStaphylococcus aureusMIC: 0.22 - 0.25 μg/mL
AntitumorFLT3 mutant AML cell linesIC50 values not specified
Apoptosis InductionVarious cancer cell linesNot quantified

Study on Antimicrobial Efficacy

In a controlled study, five derivatives of pyrazole were evaluated for their antimicrobial properties. Among them, the derivative corresponding to this compound showed significant activity against the tested pathogens with effective inhibition zones noted during the assays .

Study on Antitumor Activity

A notable investigation focused on the antitumor activity against FLT3 mutations in AML. The study highlighted that certain imidazo derivatives exhibited substantial anti-proliferative effects in vitro, suggesting that modifications to the thiophene and imidazole components could enhance efficacy against resistant cancer forms .

Q & A

Q. What synthetic strategies are effective for preparing 6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves cyclocondensation of thiophene-2-carbaldehyde derivatives with appropriately substituted pyrazole precursors under reflux conditions. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the thiophene moiety to the imidazo[1,2-b]pyrazole core . Optimization of reaction conditions (e.g., solvent polarity, base selection, and temperature) is critical. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are recommended for monitoring reaction progress. For instance, using cesium carbonate as a base in dimethylformamide (DMF) at 100°C improved yields in analogous imidazo[2,1-b]thiazole syntheses .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound's structure?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in studies of ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate . Complementary techniques include:
  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and electronic environments.
  • FT-IR : To identify functional groups (e.g., C=S or C-N stretches).
  • Hirshfeld surface analysis : For assessing intermolecular interactions and crystal packing efficiency, as applied to related imidazo[1,2-a]pyrimidine derivatives .

Advanced Research Questions

Q. How can computational chemistry aid in designing derivatives of this compound with enhanced properties?

  • Methodological Answer : Density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization for desired reactivity or bioactivity. For example, studies on imidazo[1,2-a]pyrimidines used DFT to correlate substituent effects with antibacterial activity . Additionally, quantum chemical reaction path searches (e.g., via the AFIR method) enable efficient exploration of synthetic routes, reducing reliance on trial-and-error experimentation .

Q. What methodologies resolve discrepancies in reported biological activities of imidazo[1,2-b]pyrazole derivatives?

  • Methodological Answer : Contradictions often arise from variations in substituent patterns, assay protocols, or purity levels. To address this:
  • Standardized bioassays : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration).
  • Structure-activity relationship (SAR) studies : Compare activities of derivatives with systematic substituent changes. For example, methylsulfanyl groups in imidazo[1,2-b]pyrazoles were shown to modulate antibacterial efficacy .
  • Molecular docking : Validate hypothesized mechanisms by docking compounds into target protein active sites (e.g., kinase inhibitors), as demonstrated for pyrazole/oxadiazole conjugates .

Q. How can reaction fundamentals and reactor design improve scalability for imidazo[1,2-b]pyrazole synthesis?

  • Methodological Answer : Kinetic studies and flow chemistry approaches enhance scalability. For example:
  • Batch vs. continuous flow : Flow reactors reduce side reactions in palladium-catalyzed couplings by maintaining precise temperature control .
  • Membrane separation technologies : Efficiently isolate intermediates, minimizing purification steps .

Data Analysis and Optimization

Table 1 : Example Optimization Parameters for Imidazo[1,2-b]pyrazole Synthesis (Adapted from )

ParameterImpact on YieldRecommended Condition
Solvent polarityHigher polarity increases cyclization efficiencyDMF or dioxane
Base strengthStrong bases (e.g., Cs₂CO₃) improve deprotonation1.5 equiv. Cs₂CO₃
Catalyst loading2–5 mol% Pd(OAc)₂ optimal for cross-coupling3 mol%
Temperature80–100°C balances rate vs. decomposition100°C

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